molecular formula C12H17NO2 B5493748 N-[1-(3-methoxyphenyl)ethyl]propanamide

N-[1-(3-methoxyphenyl)ethyl]propanamide

Cat. No.: B5493748
M. Wt: 207.27 g/mol
InChI Key: ZQNPWUFSVXXMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-methoxyphenyl)ethyl]propanamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)ethyl]propanamide typically involves the reaction of 3-methoxyphenylacetic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of N-[1-(3-methoxyphenyl)ethyl]amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For example, its analgesic effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

N-[1-(3-methoxyphenyl)ethyl]propanamide can be compared with other similar compounds, such as:

    N-[1-(4-methoxyphenyl)ethyl]propanamide: Similar structure but with the methoxy group in the para position, which may lead to different chemical and biological properties.

    N-[1-(3-hydroxyphenyl)ethyl]propanamide: The hydroxyl group can significantly alter the compound’s reactivity and biological activity.

    N-[1-(3-methoxyphenyl)ethyl]butanamide: The longer carbon chain in the amide group can affect the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-12(14)13-9(2)10-6-5-7-11(8-10)15-3/h5-9H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNPWUFSVXXMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3-methoxyphenyl)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[1-(3-methoxyphenyl)ethyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[1-(3-methoxyphenyl)ethyl]propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[1-(3-methoxyphenyl)ethyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[1-(3-methoxyphenyl)ethyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[1-(3-methoxyphenyl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.